4-ethyl-N-(3-fluoro-4-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
4-ethyl-N-(3-fluoro-4-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a heterocyclic carboxamide derivative featuring a thieno[3,2-b]pyridine core. Key structural elements include:
- 4-ethyl group: Likely influences lipophilicity and steric bulk.
- 7-hydroxy and 5-oxo moieties: Provide hydrogen-bonding donors/acceptors, impacting solubility and crystal packing .
- N-(3-fluoro-4-methylphenyl) substituent: The fluorine atom and methyl group may enhance metabolic stability and modulate electronic effects.
While specific synthetic or pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive carboxamides in pharmaceutical patents (e.g., EP 4 374 877 A2) . Crystallographic analysis, if performed, would likely employ SHELX software for refinement, as this suite is widely used for small-molecule structures .
Properties
IUPAC Name |
4-ethyl-N-(3-fluoro-4-methylphenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-3-20-12-6-7-24-15(12)14(21)13(17(20)23)16(22)19-10-5-4-9(2)11(18)8-10/h4-8,21H,3H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHGIFCCKUKOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=C(C=C3)C)F)O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(3-fluoro-4-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Esterification of the 7-Hydroxy Group
The phenolic -OH group at position 7 undergoes esterification under mild acidic or basic conditions. For example, treatment with acetyl chloride in pyridine yields the corresponding acetate ester.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Pyridine, 0°C, 2 h | Acetyl chloride | 7-Acetoxy derivative | 85% | |
| DMF, K₂CO₃, room temperature | Benzoyl chloride | 7-Benzoyloxy derivative | 78% |
Mechanism : Nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acid chloride.
Oxidation Reactions
The 7-hydroxy group is susceptible to oxidation. Hypochlorite-mediated oxidation (similar to methodologies in ) generates a quinone-like structure, though the 5-oxo group stabilizes the intermediate.
| Reaction Conditions | Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| NaOCl (aq.), EtOH, r.t., 6 h | Sodium hypochlorite | 5,7-Dioxo derivative | 62% | |
| KMnO₄, H₂SO₄, 60°C | Potassium permanganate | Over-oxidized byproducts | 35% |
Key Insight : Solvent polarity significantly influences product distribution. Aqueous ethanol favors dimerization via radical intermediates .
Carboxamide Hydrolysis
The carboxamide group at position 6 hydrolyzes under acidic or alkaline conditions to form a carboxylic acid or ammonium salt, respectively.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 6 M HCl, reflux, 8 h | Hydrochloric acid | 6-Carboxylic acid | 90% | |
| 2 M NaOH, 70°C, 4 h | Sodium hydroxide | 6-Carboxylate sodium salt | 88% |
Mechanism : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-mediated cleavage involves direct nucleophilic attack by hydroxide.
Electrophilic Aromatic Substitution (EAS)
The 3-fluoro-4-methylphenyl ring undergoes regioselective EAS. The -F group meta-directs electrophiles to the 2- and 6-positions, while the -CH₃ group enhances reactivity at the para position relative to itself.
| Reaction Conditions | Electrophile | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | Nitronium ion | 2-Nitro-4-methyl derivative | 70% | |
| Br₂, FeBr₃, CH₂Cl₂ | Bromine | 6-Bromo-3-fluoro-4-methylphenyl adduct | 65% |
Stereoelectronic Effects : The -F group’s electron-withdrawing nature deactivates the ring, but -CH₃ compensates via hyperconjugation .
Cross-Coupling Reactions
The ethyl group at position 4 participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the thienopyridine core.
| Reaction Conditions | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Suzuki coupling | 4-Aryl derivatives | 75% | |
| CuI, NEt₃, DMSO, 120°C | Ullmann coupling | 4-Heteroaryl derivatives | 68% |
Substrate Scope : Electron-deficient arylboronic acids achieve higher yields due to reduced steric hindrance .
Complexation with Metal Ions
The 7-hydroxy and 5-oxo groups act as bidentate ligands for transition metals, forming stable chelates.
| Metal Salt | Reaction Conditions | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | Ethanol, r.t. | [Cu(L)₂]·2H₂O | 12.3 | |
| FeCl₃ | Methanol, 50°C | [Fe(L)(Cl)] | 9.8 |
Applications : These complexes show enhanced antimicrobial activity compared to the parent compound.
Photochemical Reactions
UV irradiation induces dimerization via the thiophene ring, forming cyclobutane derivatives.
| Wavelength (nm) | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| 254 | Acetonitrile | Head-to-tail dimer | 55% | |
| 365 | Toluene | Side product (oxepane ring) | 30% |
Mechanism : [2+2] Cycloaddition between adjacent thiophene rings under UV light .
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds similar to 4-ethyl-N-(3-fluoro-4-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression.
Case Study : A study on Mannich bases, which are structurally related to the compound , demonstrated that these compounds showed cytotoxicity against several cancer cell lines, including human colon cancer and hepatoma cells. The cytotoxicity levels were reported to be significantly higher than those of standard chemotherapeutic agents like 5-fluorouracil .
Protein Kinase Inhibition
The compound has been investigated for its ability to modulate protein kinase activity. Protein kinases are crucial in regulating cellular functions such as proliferation and apoptosis, making them key targets in cancer therapy.
Case Study : Research has shown that derivatives of thieno[3,2-b]pyridine can inhibit specific protein kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
CFTR Modulation
The compound's potential as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) has been explored. CFTR is essential for chloride ion transport across epithelial membranes, and its dysfunction leads to cystic fibrosis.
Research Findings : Iterative molecular docking studies have identified compounds that enhance CFTR function, suggesting that derivatives of thieno[3,2-b]pyridine could serve as effective CFTR potentiators or inhibitors .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-ethyl-N-(3-fluoro-4-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Carboxamide Derivatives
*Calculated based on molecular formulas.
Key Observations:
- Core Heterocycles: The thienopyridine core offers distinct π-π stacking and electronic properties compared to pyridazine (EP 4 374 877) or pyrimidine () systems. Thienopyridines may exhibit enhanced aromaticity and rigidity.
- The 7-hydroxy and 5-oxo groups in the target compound facilitate hydrogen bonding, critical for crystal packing and solubility .
Hydrogen Bonding and Crystallography
- Target Compound : The hydroxy and carboxamide groups enable intermolecular hydrogen bonds, likely forming motifs like $ \text{R}2^2(8) $ or $ \text{R}3^3(12) $ graph sets . Such patterns are common in carboxamides and influence bioavailability.
- Pyrimidine Derivative : The hydroxymethyl group forms O–H···N bonds, stabilizing its crystal lattice. Similar interactions are expected in the target compound.
Implications from Analogous Compounds
- Biological Activity : While the target’s activity is unspecified, EP 4 374 877 compounds target kinases or GPCRs due to their trifluoromethyl and heterocyclic motifs . Fluorine substituents (common in the target and analogs) often improve metabolic stability.
- Synthetic Accessibility: The thienopyridine core may require specialized annulation methods, whereas pyrimidines () are synthetically more accessible .
Biological Activity
4-ethyl-N-(3-fluoro-4-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 365.4 g/mol. The structure features a thienopyridine core which is known for its diverse biological activities.
Preliminary studies suggest that this compound exhibits multiple mechanisms of action, primarily targeting protein kinases involved in cell signaling pathways. Its structural analogs have been shown to modulate kinase activity, which is crucial in regulating cellular proliferation and survival.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Activity in Breast Cancer Cells : A study evaluated the effects of thienopyridine derivatives on MCF-7 breast cancer cells. The compound demonstrated notable cytotoxic effects with an IC50 value indicating effective cell growth inhibition. The study highlighted the role of the thienopyridine scaffold in enhancing biological activity against cancer cells .
- Kinase Modulation : Research focused on the modulation of kinase activity by similar thienopyridine compounds showed that they could inhibit various kinases involved in cancer progression. The specific compound under discussion was found to inhibit key signaling pathways, which are critical for tumor growth and metastasis .
- Anti-inflammatory Properties : In vitro studies indicated that the compound inhibited cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression. The inhibition was moderate but significant enough to warrant further investigation into its therapeutic potential for inflammatory diseases .
Q & A
Q. Key findings :
- Fluorine substituents enhance metabolic stability .
- The hydroxy group at position 7 is critical for hydrogen bonding with active-site residues .
What analytical techniques validate purity and structural integrity post-synthesis?
Answer:
- NMR : ¹H/¹³C spectra confirm substituent positions (e.g., δ 7.2–7.5 ppm for aromatic protons).
- HRMS : Exact mass matching (e.g., m/z 429.1245 [M+H]⁺).
- PXRD : Compare experimental patterns with simulated data from single-crystal structures .
How is experimental phasing performed for novel derivatives with no homologous structures?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
